![molecular formula C18H11F3O6 B2970109 ({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetic acid CAS No. 951935-05-0](/img/structure/B2970109.png)

({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

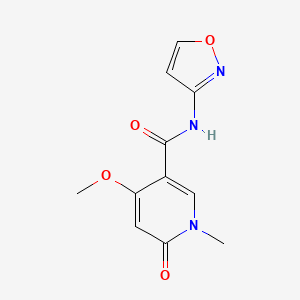

The compound “({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetic acid” is a chemical compound with a complex structure . It has a molecular formula of C10H7F3O4 .

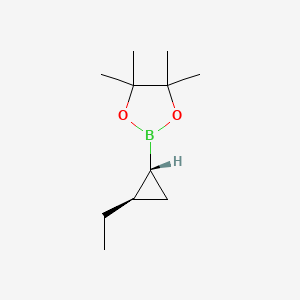

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. These include a chromene group, a trifluoromethoxy group attached to a phenyl ring, and an acetic acid group .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 299.2±40.0 °C at 760 mmHg, and a flash point of 134.7±27.3 °C . It also has several other properties such as a molar refractivity of 49.2±0.3 cm3, a polar surface area of 64 Å2, and a molar volume of 170.9±3.0 cm3 .Scientific Research Applications

Antimicrobial Activity

Derivatives of ({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetic acid have been synthesized and evaluated for their antimicrobial properties. The key intermediate for synthesizing several new compounds with potential antimicrobial activities was prepared from its ester and 100% hydrazine hydrate. These compounds, including Schiff's bases and various hydrazides, demonstrate the chemical versatility and potential application of this core structure in developing antimicrobial agents (Čačić et al., 2006).

Antioxidant Activity

Research on synthesized coumarins, including derivatives of this compound, has shown significant antioxidant activities. These compounds were evaluated against standard methods and showed promising results compared to known antioxidants like ascorbic acid, highlighting their potential in oxidative stress-related therapeutic applications (Kadhum et al., 2011).

Antineoplastic Activity

The antineoplastic (anticancer) potential of certain derivatives, particularly those involving pyrano[3,2-c]chromene skeletons, has been explored. These compounds were synthesized under mild conditions and evaluated for their activity against various human tumor cell lines. The results identified the 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen-2-one skeleton as a promising lead for further study in antitumor drug development (Gašparová et al., 2013).

Chemical Synthesis and Catalysis

The compound and its derivatives have been utilized in various chemical syntheses and catalytic processes. For instance, Pd(II)-catalyzed C-H activation/aryl-aryl coupling procedures have incorporated similar structures to enhance the scope and practicality of forming carbon-carbon bonds in organic synthesis, demonstrating the compound's utility in facilitating complex chemical transformations (Wang et al., 2008).

properties

IUPAC Name |

2-[2-oxo-3-[4-(trifluoromethoxy)phenyl]chromen-7-yl]oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3O6/c19-18(20,21)27-12-4-1-10(2-5-12)14-7-11-3-6-13(25-9-16(22)23)8-15(11)26-17(14)24/h1-8H,9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVPPJZFLYQNHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine](/img/structure/B2970031.png)

![5-benzyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2970033.png)

![8-(2-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2970036.png)

![3-cyclopentyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2970040.png)

![6-Cyano-N-[[(3S,5R)-3-(hydroxymethyl)-4,5-dimethylmorpholin-3-yl]methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2970046.png)